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Executive Summary
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global

health, necessitating the urgent discovery of novel antimicrobial scaffolds. Pyrazole derivatives

have emerged as a privileged class of heterocyclic compounds, demonstrating a wide

spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] The 5-phenyl-
1H-pyrazol-4-amine core, in particular, offers a synthetically tractable and versatile scaffold for

the generation of extensive chemical libraries. Its structure presents multiple points for

chemical modification, enabling the fine-tuning of physicochemical properties and biological

activity. This document provides a comprehensive guide for researchers, outlining the strategic

design, synthesis, and systematic evaluation of novel antimicrobial candidates derived from this

promising starting material. The protocols herein are designed to establish a robust and

reproducible workflow, from initial hit identification to lead characterization, while emphasizing

the scientific rationale behind each experimental step.

Rationale and Strategic Design
The Pyrazole Scaffold: A Privileged Pharmacophore

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1355537?utm_src=pdf-interest
https://www.benchchem.com/product/b1355537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8890142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225469/
https://meddocsonline.org/ebooks/recent-trends-in-biochemistry/Synthesis-antibacterial-and-anti-tumor-activity-of-pyrazole-derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268748/
https://www.benchchem.com/product/b1355537?utm_src=pdf-body
https://www.benchchem.com/product/b1355537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen

atoms, a structural motif present in several clinically approved drugs.[3][5] Its value in medicinal

chemistry is attributed to its metabolic stability and its ability to act as a versatile

pharmacophore, engaging in various non-covalent interactions with biological targets.[6] In the

context of antimicrobial drug discovery, pyrazole derivatives have been shown to inhibit

essential bacterial processes, with some acting as inhibitors of DNA gyrase, a crucial enzyme

for bacterial replication.[1][5]

Structure-Activity Relationship (SAR) Insights
The 5-phenyl-1H-pyrazol-4-amine scaffold offers three primary sites for chemical

diversification: the amine at C4, the phenyl ring at C5, and the nitrogen at N1. Existing literature

on related pyrazole compounds provides a valuable foundation for a rational design strategy.

Modification of the C4-Amine: The primary amine is an ideal handle for introducing a wide

range of functionalities via reactions like acylation, sulfonylation, or condensation to form

Schiff bases. These modifications can profoundly impact the compound's polarity, hydrogen

bonding capacity, and overall shape, which are critical for target engagement.

Substitution on the C5-Phenyl Ring: The electronic properties of the phenyl ring can be

modulated by introducing electron-donating or electron-withdrawing groups. For instance,

halogenation or the addition of nitro groups has been shown to enhance the antimicrobial

potency of some heterocyclic compounds, potentially by altering target binding affinity or

improving cell permeability.[7][8]

Substitution at the N1-Position: The N1-pyrazole nitrogen can be alkylated or arylated to

further explore the chemical space. This position is often crucial for orienting the molecule

within a binding pocket and can influence its pharmacokinetic properties.

Our strategy will focus on generating a focused library of derivatives by modifying the C4-

amine, as this provides a rapid and efficient means to generate structural diversity and probe

the SAR.
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The synthesis of new chemical entities is the foundational step in a drug discovery campaign.

The following section details a generalized workflow and specific protocols for creating a library

of 5-phenyl-1H-pyrazol-4-amine derivatives.

General Synthetic Workflow
The proposed workflow begins with the commercially available or synthesized 5-phenyl-1H-
pyrazol-4-amine scaffold. A library of amides can be readily prepared through acylation with

various acyl chlorides or carboxylic acids, providing a chemically diverse set of compounds for

initial screening.
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Caption: General workflow for the synthesis of an amide library.
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Protocol 2.1: Synthesis of N-(5-phenyl-1H-pyrazol-4-
yl)benzamide (A Representative Amide)
This protocol describes a standard acylation reaction. The choice of benzoyl chloride is

illustrative; a diverse range of acyl chlorides should be used to generate the library.

Materials:

5-phenyl-1H-pyrazol-4-amine

Benzoyl chloride

Triethylamine (TEA) or Pyridine (base)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (solvents for chromatography)

Procedure:

In a clean, dry round-bottom flask, dissolve 5-phenyl-1H-pyrazol-4-amine (1.0 eq) in

anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

Cool the reaction mixture to 0 °C using an ice bath.

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Causality:Adding the acyl

chloride slowly at 0 °C helps to control the exothermicity of the reaction and minimize side-

product formation.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize

excess acid.

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

Combine the organic layers and wash with brine. Causality:The brine wash helps to remove

residual water and water-soluble impurities from the organic phase.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure to obtain the crude product.

Purify the crude residue by silica gel column chromatography using an appropriate solvent

gradient (e.g., 20-50% ethyl acetate in hexanes).

Collect the fractions containing the pure product, combine them, and remove the solvent in

vacuo to yield the final product as a solid.

Protocol 2.2: Structural Characterization
It is imperative to confirm the structure and purity of all synthesized compounds before

biological evaluation.

¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). The resulting spectra will confirm the covalent structure of the

molecule. Key indicators for success include the appearance of an amide N-H proton signal

and shifts in the aromatic proton signals consistent with the new structure.[9]

Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to determine the

molecular weight of the compound, confirming the expected mass-to-charge (m/z) ratio.

Purity Analysis (HPLC): Use High-Performance Liquid Chromatography to assess the purity

of the final compound, which should ideally be >95% for biological screening.
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A tiered or cascaded approach to screening is efficient, using a high-throughput primary assay

to identify "hits" followed by more quantitative secondary assays to characterize their potency.
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Caption: Tiered workflow for antimicrobial compound screening.

Protocol 3.1: Primary Screening - Agar Disc Diffusion
Assay
This method provides a rapid, qualitative assessment of antimicrobial activity.[10] It is ideal for

screening a large number of compounds against a panel of representative Gram-positive (e.g.,

Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

Mueller-Hinton Agar (MHA) plates

Bacterial cultures grown to a 0.5 McFarland turbidity standard

Sterile cotton swabs

Sterile 6 mm paper discs

Test compounds dissolved in a suitable solvent (e.g., DMSO) at a standard concentration

(e.g., 1 mg/mL)

Positive control (e.g., Ciprofloxacin, Gentamicin) and negative control (solvent only) discs

Incubator (37 °C)

Procedure:

Prepare a bacterial lawn by dipping a sterile swab into the 0.5 McFarland standard

suspension and streaking it evenly across the entire surface of an MHA plate. Repeat this

two more times, rotating the plate 60° each time to ensure uniform coverage.

Allow the plate to dry for 5-10 minutes.

Using sterile forceps, place paper discs impregnated with a known amount (e.g., 10 µL) of

the test compound solution onto the agar surface. Space the discs adequately to prevent the
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zones of inhibition from overlapping.

Place one positive control disc and one negative control disc on each plate.

Trustworthiness:Controls are essential to validate the assay. The positive control ensures the

bacteria are susceptible and the assay is working, while the negative control ensures the

solvent has no intrinsic antimicrobial activity.

Invert the plates and incubate at 37 °C for 18-24 hours.

After incubation, measure the diameter of the zone of inhibition (the clear area around the

disc where bacterial growth is prevented) in millimeters (mm).

Compounds showing a significant zone of inhibition compared to the negative control are

considered "hits" and are advanced to secondary screening.

Protocol 3.2: Secondary Screening - Broth Microdilution
for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.[10] This quantitative assay is the gold standard for determining the

potency of a compound.[11][12]

Materials:

Sterile 96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial inoculum prepared in CAMHB (final concentration ~5 x 10⁵ CFU/mL)

Test compounds serially diluted in CAMHB

Positive control (e.g., Ciprofloxacin) and negative controls (media only, media + inoculum)

Procedure:

In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
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Add 200 µL of the highest concentration of the test compound to well 1.

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly,

then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL

from well 10. This creates a concentration gradient.

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control

(no bacteria).

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in

each well will be 200 µL.

Cover the plate and incubate at 37 °C for 18-24 hours.

Determine the MIC by visual inspection: it is the lowest concentration of the compound at

which there is no visible turbidity (growth).

The results should be validated by observing robust growth in the growth control well (well

11) and no growth in the sterility control well (well 12).

Protocol 3.3: Minimum Bactericidal Concentration (MBC)
Determination
Following MIC determination, the MBC can be assessed to determine if a compound is

bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Procedure:

From the wells of the MIC plate that showed no visible growth, take a 10 µL aliquot.

Spot-plate this aliquot onto a fresh MHA plate.

Incubate the MHA plate at 37 °C for 24 hours.

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum

(i.e., no bacterial growth on the subculture plate).

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]
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Data Presentation and Interpretation
Results should be systematically tabulated to facilitate SAR analysis.

Compound
ID

R-Group (at
C4-Amine)

Zone of
Inhibition
(mm) vs. S.
aureus

MIC (µg/mL)
vs. S.
aureus

MIC (µg/mL)
vs. E. coli

MBC/MIC
vs. S.
aureus

Parent -H 8 >128 >128 -

DZ-01 -C(O)Ph 18 16 64 2

DZ-02
-C(O)-(4-Cl-

Ph)
22 8 32 2

DZ-03
-C(O)-(4-

NO₂-Ph)
25 4 16 4

DZ-04
-C(O)-(4-

OMe-Ph)
15 32 128 >4

Cipro
(Positive

Control)
30 0.5 0.25 2

Interpretation: From this hypothetical data, a clear SAR trend emerges. The addition of

electron-withdrawing groups (Cl, NO₂) to the benzoyl moiety enhances activity against both

Gram-positive and Gram-negative bacteria, while an electron-donating group (OMe) reduces

activity. This provides a rational basis for the next round of synthesis and optimization.

Advanced Characterization and In Vivo
Considerations
Promising lead compounds identified through the in vitro screening cascade must undergo

further evaluation to assess their potential as clinical candidates.

Cytotoxicity Screening: It is crucial to assess the toxicity of lead compounds against

mammalian cell lines (e.g., HEK293, HepG2) to ensure they are selectively toxic to

microbes. A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.
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Mechanism of Action (MoA) Studies: Investigating how a compound kills bacteria (e.g., by

inhibiting DNA gyrase, disrupting the cell wall, etc.) is critical.[1] This can involve enzymatic

assays, macromolecular synthesis inhibition assays, or whole-genome sequencing of

resistant mutants.

In Vivo Efficacy Models: The most promising, non-toxic compounds should be evaluated in

animal models of infection (e.g., a murine sepsis or thigh infection model) to determine their

efficacy in a living system.[13][14][15] These studies provide critical data on

pharmacokinetics (absorption, distribution, metabolism, excretion) and in vivo potency.

Conclusion
The 5-phenyl-1H-pyrazol-4-amine scaffold represents a fertile ground for the discovery of

novel antimicrobial agents. By employing a systematic and rational approach that combines

targeted synthesis with a tiered screening cascade, researchers can efficiently identify and

optimize potent lead compounds. The protocols and strategies outlined in this document

provide a robust framework for advancing such a drug discovery program, from initial chemical

design to preclinical characterization. The key to success lies in the rigorous application of

these methods, careful interpretation of SAR data, and a commitment to validating all

experimental results with appropriate controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.researchgate.net/figure/Structure-activity-relationship-for-antimicrobial-antituberculosis-and-antimalarial_fig4_263200711
https://www.probiologists.com/article/targeting-multidrug-resistant-acinetobacter-baumannii-with-pyrazole-therapeutics-the-role-of-clinical-microbiology-and-structure-activity-relationship-sar-insights
https://www.benthamdirect.com/content/journals/cbc/10.2174/1573407215666190124115010
http://www.orientjchem.org/vol35no1/synthesis-and-antimicrobial-activity-of-novel-pyrazole-derivatives/
http://www.orientjchem.org/vol35no1/synthesis-and-antimicrobial-activity-of-novel-pyrazole-derivatives/
https://pdb.apec.org/Supporting%20Docs/3425/Completion%20Report/CTI%2024%2017A%20Anx%203%20Laboratory%20Guide.pdf
https://www.woah.org/fileadmin/Home/fr/Our_scientific_expertise/docs/pdf/GUIDE_2.1_ANTIMICROBIAL.pdf
https://s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com/9780429132346/3b0febba-3562-4dd4-9860-4fc8f22c8a47/relatedobjects/preview.pdf?AWSAccessKeyId=ASIAQFVOSJ57XORF5QWZ&Expires=1767606722&Signature=bRFeyJsyA1xvGzDor6EJywXhCFY%3D&response-content-disposition=attachment%3B%20filename%3D%2210.1201_9781420014495_previewpdf.pdf%22&x-amz-security-token=IQoJb3JpZ2luX2VjEHUaCXVzLWVhc3QtMSJHMEUCIFt%2FeZh27Q7oAVpcniLwObOJUZnefhK5ZzGHkHLp1A3IAiEApiEIVZ1Ho1TvcokloSrZ%2Fqb33DztA0T%2Fb82Il2gFn2cqjQQIPRAEGgwwMTIxNzcyNjQ1MTEiDAzvRnO10o0%2Fzq5j2CrqAxTZDu14FTIqKjLMRU5Sm%2B4iCZUCn1sJBStOoVlDARV2FGo8nMJUivyee8MDArfhY%2Bmkf56dg8xDWRr7fFBbdthM%2BTTTxteASGbZTKkeN4ZWe9jI2EkIlYSeU7%2BU9%2B2MAHZYwkn0XPk9CQ7hINBxaA6qigig6cDyqW%2BenknqgLW6NagAKnfqdC7mhF7PoQcjEWsJTLgno%2FLTW7CuT3oXuqjl7t%2Bw%2BGbPvLavPnxS3muJP3w68aOOPEudL2N3l%2FQkvLBAEiMU4%2FJYSdgZNO9fefnWi1EA8gq%2FtWOW0wyn7u4pLXp0EOHtJ11VAED4hxlhHHT%2FzKSFyCnfoWMgl%2Fqri8CA7XnteAxa6SCb%2FdOwNOssfMQ0%2FVkPjJ8asQvrIN95oEJ6y8ew1MGjb525%2FNhHiZBqOkvf8ILl%2Fuo0H2v6vLuWUr49BPOwO6fQaSqbSQtUPVoxDL24esWNYPORekNLyZfjHnIOSu5eXSPDqSfx4i7RN1J50VnrzfxXjhZqym3GZ0WCGEEL9wZ%2FMVch0r%2FW0vQfsBAiiENFyAn2yHFk1bGc0xboNHHaqDTagKSr2ZqGJbhd52i7T32BxUmxm8CJ35%2Fdg1MRiHuChWTLbGkUEBYe0ktT0WC9bYgFFqm16%2B8WLmpJtowdS92wlOYw%2BvHsygY6pQEj1KhzngHf0fYkBjIbKQXHMVB0UftZCCPZlnOKn83Bscj5i1NrzVax0h%2FaCjq0hQ9Xy%2FUc129m1Xi58sv7k8i0pDSlNfhffJyjTA4VI9UYTyJG2aRO31yEKrI75MqkEyRs3%2BE9TA8A3Xd8E%2BGS9p78XhINnZ2Btj8Q61lOi%2BJ9sTE7pJ4Erd5zqMJY1xgpY9UoB1TNp20jNvxQuMbpPdgR3LGrPpM%3D
https://s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com/9780429132346/3b0febba-3562-4dd4-9860-4fc8f22c8a47/relatedobjects/preview.pdf?AWSAccessKeyId=ASIAQFVOSJ57XORF5QWZ&Expires=1767606722&Signature=bRFeyJsyA1xvGzDor6EJywXhCFY%3D&response-content-disposition=attachment%3B%20filename%3D%2210.1201_9781420014495_previewpdf.pdf%22&x-amz-security-token=IQoJb3JpZ2luX2VjEHUaCXVzLWVhc3QtMSJHMEUCIFt%2FeZh27Q7oAVpcniLwObOJUZnefhK5ZzGHkHLp1A3IAiEApiEIVZ1Ho1TvcokloSrZ%2Fqb33DztA0T%2Fb82Il2gFn2cqjQQIPRAEGgwwMTIxNzcyNjQ1MTEiDAzvRnO10o0%2Fzq5j2CrqAxTZDu14FTIqKjLMRU5Sm%2B4iCZUCn1sJBStOoVlDARV2FGo8nMJUivyee8MDArfhY%2Bmkf56dg8xDWRr7fFBbdthM%2BTTTxteASGbZTKkeN4ZWe9jI2EkIlYSeU7%2BU9%2B2MAHZYwkn0XPk9CQ7hINBxaA6qigig6cDyqW%2BenknqgLW6NagAKnfqdC7mhF7PoQcjEWsJTLgno%2FLTW7CuT3oXuqjl7t%2Bw%2BGbPvLavPnxS3muJP3w68aOOPEudL2N3l%2FQkvLBAEiMU4%2FJYSdgZNO9fefnWi1EA8gq%2FtWOW0wyn7u4pLXp0EOHtJ11VAED4hxlhHHT%2FzKSFyCnfoWMgl%2Fqri8CA7XnteAxa6SCb%2FdOwNOssfMQ0%2FVkPjJ8asQvrIN95oEJ6y8ew1MGjb525%2FNhHiZBqOkvf8ILl%2Fuo0H2v6vLuWUr49BPOwO6fQaSqbSQtUPVoxDL24esWNYPORekNLyZfjHnIOSu5eXSPDqSfx4i7RN1J50VnrzfxXjhZqym3GZ0WCGEEL9wZ%2FMVch0r%2FW0vQfsBAiiENFyAn2yHFk1bGc0xboNHHaqDTagKSr2ZqGJbhd52i7T32BxUmxm8CJ35%2Fdg1MRiHuChWTLbGkUEBYe0ktT0WC9bYgFFqm16%2B8WLmpJtowdS92wlOYw%2BvHsygY6pQEj1KhzngHf0fYkBjIbKQXHMVB0UftZCCPZlnOKn83Bscj5i1NrzVax0h%2FaCjq0hQ9Xy%2FUc129m1Xi58sv7k8i0pDSlNfhffJyjTA4VI9UYTyJG2aRO31yEKrI75MqkEyRs3%2BE9TA8A3Xd8E%2BGS9p78XhINnZ2Btj8Q61lOi%2BJ9sTE7pJ4Erd5zqMJY1xgpY9UoB1TNp20jNvxQuMbpPdgR3LGrPpM%3D
https://pmc.ncbi.nlm.nih.gov/articles/PMC4444844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4444844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811272/
https://www.mdpi.com/2079-6382/11/9/1201
https://www.mdpi.com/2079-6382/11/9/1201
https://www.benchchem.com/product/b1355537#development-of-antimicrobial-agents-from-5-phenyl-1h-pyrazol-4-amine
https://www.benchchem.com/product/b1355537#development-of-antimicrobial-agents-from-5-phenyl-1h-pyrazol-4-amine
https://www.benchchem.com/product/b1355537#development-of-antimicrobial-agents-from-5-phenyl-1h-pyrazol-4-amine
https://www.benchchem.com/product/b1355537#development-of-antimicrobial-agents-from-5-phenyl-1h-pyrazol-4-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1355537?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

